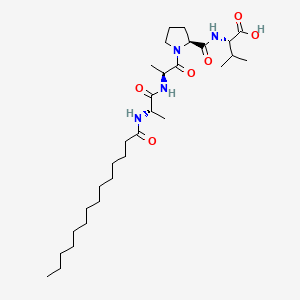
Enasidenib-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enasidenib-d6 is a deuterated form of enasidenib, a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. Enasidenib is primarily used in the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations . The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of enasidenib due to the kinetic isotope effect, which can provide more stable and prolonged activity in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enasidenib-d6 involves the incorporation of deuterium atoms into the enasidenib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions
Enasidenib-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4).
Nucleophiles: Halogens, hydroxide ions (OH-).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Enasidenib-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of enasidenib in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of enasidenib.
Drug Interaction Studies: Used to study the interactions of enasidenib with other drugs and their effects on its pharmacokinetics.
Biological Research: Helps in studying the effects of enasidenib on cellular processes and its mechanism of action.
Mécanisme D'action
Enasidenib-d6, like enasidenib, inhibits the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This enzyme is involved in various cellular processes, including adaptation to hypoxia, histone demethylation, and DNA modification . By inhibiting IDH2, this compound prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is associated with the development of AML . This inhibition leads to the differentiation of leukemic cells and reduces the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Enasidenib-d6 can be compared with other IDH2 inhibitors, such as:
Ivosidenib: Another IDH2 inhibitor used in the treatment of AML.
AG-881: A dual inhibitor of IDH1 and IDH2 mutations, used in the treatment of various cancers.
BAY 1436032: An IDH1 inhibitor with similar applications in cancer treatment.
This compound is unique due to its deuterated nature, which provides more stable and prolonged activity in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C19H17F6N7O |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexadeuterio-2-[[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]methyl]propan-2-ol |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)/i1D3,2D3 |
Clé InChI |
DYLUUSLLRIQKOE-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)



![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)





